Atropine

Catalog No.
S519734
CAS No.
51-55-8
M.F
C17H23NO3
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atropine

CAS Number

51-55-8

Product Name

Atropine

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?

InChI Key

RKUNBYITZUJHSG-PJPHBNEVSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Solubility

Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/
Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/
Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/
1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids
Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether
In water, 2,200 mg/l @ 25 °C

Synonyms

DL-Hyoscyamine; Tropine tropate; α-(hydroxymethyl)-(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester-benzeneacetic acid; endo-(±)-α-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Atropine is a tropane alkaloid derived from the plant Atropa belladonna, commonly known as deadly nightshade. It is classified as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors, which are part of the parasympathetic nervous system. The compound appears as white crystalline powder or needle-like crystals and has a molecular formula of C₁₇H₂₃NO₃, with a molecular weight of approximately 289.38 g/mol . Atropine is highly soluble in water and is often used in medical settings for various purposes, including treating organophosphate poisoning and bradycardia.

Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) []. Acetylcholine is a neurotransmitter that plays a vital role in the nervous system and other bodily functions. By binding to mAChRs, atropine blocks the action of acetylcholine, leading to various physiological effects.

Atropine is a potentially toxic compound. Overdoses can cause a wide range of symptoms, including dry mouth, blurred vision, dilated pupils, rapid heart rate, hallucinations, and even death. It is crucial to handle atropine with care in a laboratory setting and to strictly follow safety protocols.

Data:

  • The oral lethal dose (LD50) of atropine in rats is 1320 mg/kg.

Muscarinic Receptor Antagonism and Signaling Pathways

Atropine acts as a competitive antagonist for muscarinic acetylcholine receptors (mAChRs), blocking the effects of the neurotransmitter acetylcholine in various tissues. This property makes it a valuable tool for researchers studying the role of mAChRs in diverse physiological processes. By selectively blocking specific mAChR subtypes, scientists can elucidate their contributions to functions like:

  • Smooth muscle contraction and relaxation in organs like the gastrointestinal and respiratory tracts
  • Secretion of various substances such as saliva, mucus, and tears
  • Cognitive function and memory

Anti-Cancer Properties

Recent research suggests that atropine may have potential applications in cancer therapy. Studies have shown that it can:

  • Suppress epithelial-mesenchymal transition (EMT), a process crucial for cancer cell metastasis and drug resistance
  • Inhibit the growth and proliferation of certain cancer cell lines, including breast cancer

Atropine's primary chemical reaction involves its interaction with muscarinic acetylcholine receptors. As a competitive antagonist, it binds to these receptors, preventing acetylcholine from exerting its effects on smooth muscle and glands innervated by postganglionic cholinergic nerves . This action leads to various physiological effects such as increased heart rate, dilation of pupils, and reduced secretions from glands. Atropine can also undergo hydrolysis in the liver, resulting in metabolites like noratropine and tropic acid .

Atropine exhibits a range of biological activities due to its anticholinergic properties. Its primary actions include:

  • Inhibition of secretions: Reduces salivary, bronchial, gastric, and sweat gland secretions, making it useful in surgeries to minimize saliva production .
  • Cardiac effects: Increases heart rate by inhibiting vagal influences on the heart, making it effective in treating bradycardia .
  • CNS effects: Depending on the dose, atropine can stimulate or depress central nervous system activity, leading to effects such as mild excitation or sedation .

Atropine has several important medical applications:

  • Treatment of organophosphate poisoning: It is administered to counteract the effects of nerve agents and pesticides that inhibit acetylcholinesterase, leading to excessive acetylcholine accumulation .
  • Management of bradycardia: Atropine is used in emergency medicine to increase heart rate in patients experiencing slow heartbeats .
  • Ophthalmology: It is used to dilate pupils for eye examinations and treat certain eye conditions .
  • Pre-anesthetic medication: Atropine may be given before surgery to reduce salivation and respiratory secretions.

Atropine interacts with various medications and substances:

  • Anticholinesterase agents: These can counteract atropine's effects by increasing acetylcholine levels at receptor sites .
  • Other anticholinergic drugs: Concurrent use can exacerbate atropine's side effects such as dry mouth, blurred vision, and tachycardia.
  • CNS depressants: Co-administration with sedatives or alcohol may enhance CNS depression effects.

Several compounds share structural or functional similarities with atropine. Here are some notable examples:

CompoundStructure SimilarityPrimary UseUnique Features
HyoscyamineIsomer of atropineAntispasmodicMore potent than atropine for some indications
ScopolamineRelated alkaloidMotion sickness treatmentCNS depressant properties; used for nausea
IpratropiumSynthetic derivativeAsthma treatmentPrimarily acts on respiratory tract; less systemic effects
GlycopyrrolateSynthetic derivativeReducing salivationMore potent antisialagogue effect than atropine

Atropine's uniqueness lies in its broad range of applications across different medical fields while being effective against specific conditions like organophosphate poisoning and bradycardia. Its ability to cross the blood-brain barrier also distinguishes it from some other anticholinergic agents.

Molecular Structure and Formula (C₁₇H₂₃NO₃)

Atropine is a tropane alkaloid with the molecular formula C₁₇H₂₃NO₃ and a molecular weight of 289.37-289.38 grams per mole [1] [2] [3]. The compound exhibits a complex bicyclic structure characterized by an 8-azabicyclo[3.2.1]octane ring system, which forms the fundamental tropane skeleton [1] [25]. The molecular structure consists of a tropine moiety (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) esterified with tropic acid (3-hydroxy-2-phenylpropanoic acid) [4] [7].

The International Union of Pure and Applied Chemistry nomenclature for atropine is (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate [1] [2]. The chemical structure comprises amino alcohol esters, where the ester linkage connects the hydroxyl group of tropine with the carboxyl group of tropic acid [4]. This esterification creates the pharmacologically active compound that maintains the characteristic tropane alkaloid framework [23] [24].

The skeletal arrangement demonstrates the integration of ornithine-derived nitrogen-methylpyrrolinium and malonyl-coenzyme A units, reflecting the biosynthetic origin of tropane alkaloids [28]. The structure includes a tertiary amine nitrogen within the bicyclic system, a phenyl ring attached to the acid component, and a hydroxyl group that contributes to the compound's chemical reactivity [4] [16].

PropertyValueReference
Molecular FormulaC₁₇H₂₃NO₃Multiple sources [1] [2] [3]
Molecular Weight (g/mol)289.37-289.38ChemSpider, PubChem [1] [2]
International Union of Pure and Applied Chemistry Name(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoatePubChem [1]
Chemical Abstract Service Number51-55-8Multiple sources [3] [4]
Crystalline FormOrthorhombic prisms/rhombic needlesUnited States Department of Agriculture Technical Report [5]

Stereochemistry and Chirality

Racemic Nature of Atropine

Atropine exists as a racemic mixture composed of equimolar concentrations of (S)- and (R)-atropine enantiomers [1] [7]. This racemic composition represents a 1:1 ratio of d-hyoscyamine and l-hyoscyamine, where only the l-hyoscyamine component exhibits significant pharmacological activity [7] [9] [12]. The racemic nature of atropine renders the compound optically inactive, distinguishing it from its individual enantiomeric components [4] [8].

The racemic composition significantly impacts the compound's overall activity profile, as d-hyoscyamine demonstrates substantially reduced antimuscarinic potency compared to l-hyoscyamine [24] [27]. Research indicates that l-hyoscyamine possesses approximately 98 percent of the anticholinergic power of atropine, while the d-isomer contributes minimally to the biological effects [27]. This stereochemical relationship explains why atropine, despite being a racemic mixture, retains significant pharmacological activity through the contribution of its active l-hyoscyamine component [24] [27].

Stereoisomerism and d,l-Hyoscyamine Relationship

The stereoisomeric relationship between atropine and hyoscyamine represents a fundamental aspect of tropane alkaloid chemistry [9] [12]. Hyoscyamine exists as the pure l-enantiomer (levorotatory isomer), while atropine constitutes the racemic mixture containing both d- and l-hyoscyamine in equal proportions [7] [27]. This relationship establishes atropine as racemic hyoscyamine, where the stereochemical configuration at the α-carbon of the tropic acid moiety determines the enantiomeric identity [9] [24].

The conversion from l-hyoscyamine to racemic atropine occurs through epimerization at the benzyl stereocenter during chemical processing [9]. The configurational instability at this position facilitates the interconversion between the two enantiomeric forms under conditions commonly encountered during extraction and purification [9]. This stereochemical lability results from the relatively low energy barrier associated with inversion at the α-carbon adjacent to the phenyl group [9].

Comparative analysis reveals distinct differences in the stereochemical behavior of related tropane alkaloids [24] [27]. Scopolamine maintains its stereochemical integrity more effectively than hyoscyamine, demonstrating greater configurational stability under similar processing conditions [24]. The structural difference lies in the presence of an epoxide bridge in scopolamine, which restricts conformational flexibility and reduces the tendency toward racemization [24]. These stereochemical considerations are crucial for understanding the relationship between structure and stability in tropane alkaloid chemistry [23] [24].

Configurational Analysis of Stereogenic Centers

Atropine contains three to four stereogenic centers, with three classified as chirotopic and one as achirotopic according to established stereochemical terminology [6]. The chirotopic centers include the bridgehead carbons of the tropane ring system and the benzylic carbon of the tropic acid component [6]. These stereogenic centers can be assigned R or S configurations based on Cahn-Ingold-Prelog priority rules [6] [7].

The primary stereogenic center of greatest significance is located at the α-carbon of the tropic acid moiety, which bears the hydroxyl group and determines the enantiomeric identity of the molecule [6] [20]. This center exhibits low configurational stability, facilitating the racemization process that converts pure l-hyoscyamine to racemic atropine [9]. The remaining stereogenic centers within the tropane ring system demonstrate greater configurational stability due to the rigid bicyclic framework [6].

Conformational analysis using nuclear magnetic resonance and dipole moment measurements reveals specific spatial arrangements within the atropine molecule [10]. The ester group adopts a cis conformation relative to the tropane ring system, with the phenyl-CH(CH₂OH)-CO grouping existing in equilibrium between distinct conformational states [10]. These conformational preferences influence the three-dimensional arrangement of the molecule and affect the accessibility of the stereogenic centers to chemical and enzymatic transformations [10].

Stereochemical PropertyDescription
Number of Stereogenic Centers3-4 stereogenic centers (3 chirotopic, 1 achirotopic) [6]
Racemic Composition1:1 ratio of (R)- and (S)-atropine [1] [7]
Configurational StabilityLow stability at benzyl stereocenter [9]
Optical ActivityOptically inactive (racemic mixture) [4] [8]
Enantiomeric RelationshipAtropine = racemic hyoscyamine [7] [27]

Physical Properties

Melting Point and Thermal Behavior

Atropine exhibits a melting point range of 114-118°C under standard atmospheric conditions [4] [5] [16] [32]. The compound appears as white crystalline powder or colorless crystals with an odorless characteristic [4] [5] [16]. When subjected to controlled thermal analysis, atropine demonstrates specific crystalline forms including orthorhombic prisms from acetone and rhombic needles from dilute alcohol solutions [5].

Thermal stability studies reveal that atropine undergoes systematic degradation patterns at elevated temperatures [14]. At temperatures not exceeding 250°C, the primary degradation mechanisms involve water elimination and cleavage of the ester bond [14]. The thermal energy at this temperature range is sufficient only for low-energy reactions such as functional group elimination, resulting in the formation of dehydrated atropine derivatives and tropine through ester bond cleavage [14].

At higher temperatures approaching 275°C, atropine experiences almost complete thermal degradation through multiple pathways [14]. The elimination of formaldehyde becomes the predominant degradation mechanism at these elevated temperatures, where sufficient thermal energy exists to break high-energy chemical bonds [14]. These thermal degradation patterns demonstrate temperature-dependent reaction pathways, with atropine showing greater thermal lability compared to structurally related scopolamine under identical conditions [14].

The sublimation behavior of atropine occurs at 83-88°C under reduced pressure conditions of 0.02 millimeters of mercury [16]. This sublimation characteristic provides an alternative method for purification and demonstrates the volatility properties of the compound under specific pressure and temperature combinations [16]. The thermal behavior data indicate that atropine requires careful temperature control during processing and storage to maintain chemical integrity [14].

Solubility in Various Solvents

Atropine demonstrates markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic molecular structure [16] [31] [32] [33]. In aqueous systems, atropine exhibits limited solubility with values ranging from 0.22 milligrams per 100 milliliters at 25°C to 1.6 grams per liter at 18°C [16] [31]. The compound shows enhanced aqueous solubility in phosphate-buffered saline at physiological pH 7.2, reaching approximately 10 milligrams per milliliter [31].

Organic solvents provide significantly enhanced solubility for atropine, with ethanol demonstrating the highest solubility values [31] [32] [33]. Solubility in ethanol ranges from 16 milligrams per milliliter to 58 milligrams per milliliter, with some sources reporting values as high as 500 milligrams per milliliter [31] [32] [33]. Dimethyl sulfoxide and dimethyl formamide also serve as effective solvents, with solubilities of 10-58 milligrams per milliliter and 2 milligrams per milliliter, respectively [31] [33].

Halogenated solvents show moderate solubility characteristics for atropine [16]. Chloroform dissolves atropine at concentrations of 6.756 grams per 100 milliliters, while dichloromethane achieves similar solubility at 6.523 grams per 100 milliliters [16]. Aromatic solvents like benzene demonstrate lower solubility values of 0.9214 grams per 100 milliliters, and diethyl ether shows minimal solubility at 0.563 grams per 100 milliliters [16].

SolventSolubilityClassification
Water (25°C)0.22 mg/100 mL [16]Practically insoluble
Water (18°C)1.6 g/L [4]Slightly soluble
Ethanol16-58 mg/mL [31] [32] [33]Very soluble
Dimethyl sulfoxide10-58 mg/mL [31] [33]Soluble
Chloroform6.756 g/100 mL [16]Slightly soluble
Glycerol35 mg/mL [32]Soluble
Phosphate-buffered saline (pH 7.2)~10 mg/mL [31]Soluble

Spectroscopic Characteristics

Infrared spectroscopy reveals characteristic absorption bands that identify specific functional groups within the atropine molecule [15] [5]. The hydroxyl group demonstrates a broad absorption band at 3204-3470 wavenumbers, corresponding to O-H stretch vibrations [15]. The carbonyl group of the ester linkage produces a distinct absorption at 1720 wavenumbers, confirming the presence of the ester functional group [15].

Aliphatic carbon-hydrogen stretching vibrations appear at 2928-2940 wavenumbers, while the corresponding bending vibrations occur at 1454-1475 wavenumbers [15]. The carbon-nitrogen stretching frequency manifests at 1475 wavenumbers, and carbon-oxygen bond stretching produces a strong absorption band at 1176 wavenumbers [15]. These spectroscopic signatures provide definitive identification of the molecular structure and functional group composition [15].

Ultraviolet spectroscopy in methanol solvent reveals three distinct absorption maxima characteristic of the phenyl chromophore [5]. The absorption peaks occur at 252 nanometers (log ε = 2.22), 258 nanometers (log ε = 2.29), and 262 nanometers (log ε = 2.21) [5]. These absorption characteristics reflect the electronic transitions associated with the aromatic ring system of the tropic acid component [5].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the atropine molecule [15]. Proton nuclear magnetic resonance analysis shows characteristic chemical shifts, with the hydroxyl proton appearing as a broad signal at 4-5 parts per million [15]. The formation of inclusion complexes with cucurbit [6]uril results in altered chemical shift patterns, demonstrating molecular interactions that affect the electronic environment of specific protons [15].

Spectroscopic TechniqueValue/RangeAssignment
Infrared - O-H stretch3204-3470 cm⁻¹ [15]Hydroxyl group vibrations
Infrared - C=O stretch1720 cm⁻¹ [15]Carbonyl stretch
Infrared - C-H stretch2928-2940 cm⁻¹ [15]Aliphatic C-H stretch
Ultraviolet - Maximum absorption252 nm (log ε = 2.22) [5]Phenyl absorption
Ultraviolet - Maximum absorption258 nm (log ε = 2.29) [5]Phenyl absorption
Nuclear magnetic resonanceδH 4-5 ppm [15]Hydroxyl proton

Chemical Reactivity and Stability

Hydrolysis Mechanisms

Atropine undergoes hydrolysis through multiple mechanistic pathways depending on the reaction conditions and catalysts present [20] [22] [39]. Under alkaline conditions, nucleophilic attack by hydroxide ions on the electrophilic carbon of the ester group initiates the hydrolysis process [20]. This mechanism involves the formation of a tetrahedral intermediate followed by elimination of the tropine moiety, yielding tropine and tropic acid as the primary hydrolysis products [20] [22].

Acid-catalyzed hydrolysis proceeds through a different mechanistic pathway involving protonation of the carbonyl oxygen, which increases the electrophilicity of the ester carbon [20]. Below pH 3, hydrogen-ion-catalyzed hydrolysis of the protonated form of atropine represents the predominant reaction pathway [20]. Above pH 5, hydroxide-ion-catalyzed hydrolysis becomes the main degradation mechanism [20]. The pH of maximum stability for atropine occurs at 3.7, representing the point of minimal hydrolytic degradation [20].

Enzymatic hydrolysis utilizes tropine esterase to catalyze the cleavage of the ester bond under physiological conditions [22] [39]. This enzymatic pathway produces the same products as chemical hydrolysis but operates under milder conditions with high specificity for the ester linkage [39]. The enzymatic mechanism involves binding of atropine to the active site of tropine esterase, followed by nucleophilic attack by activated water molecules [39].

Thermal hydrolysis occurs at elevated temperatures and involves multiple degradation pathways [14]. At 250°C, water elimination and ester cleavage represent the primary degradation mechanisms, producing tropine and dehydrated derivatives [14]. At higher temperatures of 275°C, formaldehyde elimination becomes predominant, resulting in extensive molecular fragmentation [14]. These thermal processes demonstrate the temperature-dependent nature of atropine degradation pathways [14].

Hydrolysis TypePrimary ProductsReaction ConditionsMechanism
Alkaline HydrolysisTropine + Tropic acid [20] [22]Basic pH, NaOH treatment [20]Nucleophilic attack on ester carbon [20]
Acid HydrolysisTropine + Tropic acid [20]Acidic pH, H⁺ catalysis [20]Electrophilic activation of carbonyl [20]
Enzymatic HydrolysisTropine + Tropic acid [39]Tropine esterase enzyme [39]Enzyme-mediated ester cleavage [39]
Thermal Hydrolysis (250°C)Tropine + Water elimination products [14]High temperature, gas chromatography inlet [14]Thermal elimination reactions [14]

pH-Dependent Stability

The stability of atropine demonstrates a pronounced dependence on pH conditions, with maximum stability occurring in the acidic range between pH 3.5 and 4.0 [19] [20] [21]. At this optimal pH range, atropine experiences minimal degradation and maintains chemical integrity over extended storage periods [19] [21]. The pH-rate profile for atropine hydrolysis shows characteristic V-shaped kinetics, with increasing degradation rates at both higher and lower pH values [20].

Below pH 3, acid-catalyzed hydrolysis becomes the predominant degradation mechanism, with the reaction rate increasing as the hydrogen ion concentration rises [20]. The protonated form of atropine serves as the reactive species in this pH range, undergoing nucleophilic attack by water molecules [20]. Conversely, above pH 5, base-catalyzed hydrolysis accelerates as hydroxide ion concentration increases [20]. This mechanism involves direct nucleophilic attack by hydroxide ions on the ester carbonyl carbon [20].

Clinical formulations must consider these pH stability relationships when developing atropine-containing preparations [19] [21]. Although atropine demonstrates maximum stability at pH 2-4, this acidic range proves poorly tolerated for ocular applications where physiological pH approaches 7 [19]. Consequently, formulation scientists must balance chemical stability against biological compatibility, often accepting reduced stability to achieve acceptable tolerability [19].

Extended stability studies demonstrate the practical implications of pH-dependent degradation [21] [36]. Atropine solutions maintained at pH 6.1 show acceptable stability for six months at 25°C, with concentrations remaining within 90-110% of initial values [21] [36]. However, samples with pH values exceeding 7 demonstrate accelerated formation of tropic acid, the primary degradation product that lacks antimuscarinic activity [19] [21].

pH RangeStability ClassificationDegradation RatePrimary Mechanism
< 3.0Low stability [20]High (acid-catalyzed) [20]H⁺-catalyzed hydrolysis [20]
3.5-4.0Maximum stability [20]Minimal [20]Optimal stability zone [20]
5.0-6.0Moderate stability [21]Moderate [21]Transition zone [21]
7.0-8.0Low stability [19]High (base-catalyzed) [19]Base-catalyzed hydrolysis [19]
> 8.0Very low stability [20]Very high [20]Rapid alkaline hydrolysis [20]

Photolytic Degradation Pathways

Atropine demonstrates sensitivity to light exposure, requiring protection from photolytic degradation during storage and handling [4] [16]. The compound is classified as light-sensitive, indicating that exposure to ultraviolet and visible light can initiate degradation reactions that compromise chemical integrity [4]. Photolytic degradation represents a significant concern for pharmaceutical formulations, necessitating the use of amber containers and controlled lighting conditions [4].

The photodegradation process involves the absorption of light energy by the aromatic chromophore of the tropic acid component, leading to electronic excitation and subsequent chemical reactions [5]. The ultraviolet absorption characteristics of atropine, with maxima at 252, 258, and 262 nanometers, correspond to wavelengths commonly present in ambient lighting conditions [5]. This overlap between absorption characteristics and environmental light exposure creates the potential for continuous photolytic stress [5].

Photolytic degradation pathways may involve multiple mechanisms including direct photolysis of the ester bond and photo-oxidation of the aromatic ring system [4]. The excited state molecules can undergo various reaction pathways including molecular rearrangements, bond cleavage reactions, and radical formation processes [4]. These photochemical processes result in the formation of degradation products that differ from those produced through thermal or pH-mediated hydrolysis [4].

Prevention of photolytic degradation requires specific storage conditions including protection from light exposure and the use of appropriate packaging materials [4] [16]. Amber glass containers effectively filter harmful wavelengths while allowing visual inspection of the contents [4]. Temperature control in combination with light protection provides optimal conditions for maintaining atropine stability during long-term storage [4] [36].

Comparative Analysis with Related Tropane Alkaloids

Atropine belongs to the tropane alkaloid family, sharing structural similarities with hyoscyamine, scopolamine, and cocaine while exhibiting distinct chemical and physical properties [23] [24] [25]. The fundamental tropane ring system (8-azabicyclo[3.2.1]octane) provides the common structural framework, but variations in substitution patterns and stereochemistry result in significant differences in stability, reactivity, and properties [23] [25] [28].

Hyoscyamine, the single l-enantiomer form, demonstrates nearly identical chemical properties to atropine but exhibits enhanced antimuscarinic potency due to its homochiral nature [24] [27]. The l-hyoscyamine component possesses 98% of the anticholinergic power of atropine, while the racemic mixture shows reduced overall activity due to the presence of the less active d-isomer [27]. Both compounds undergo similar hydrolysis pathways, yielding tropine and tropic acid as primary degradation products [24] [41].

Scopolamine exhibits enhanced thermal stability compared to atropine, attributed to the presence of an epoxide bridge that restricts molecular flexibility [14] [24]. Comparative thermal degradation studies demonstrate that scopolamine maintains greater integrity under identical temperature stress conditions [14]. The additional oxygen-containing ring system in scopolamine also influences its solubility characteristics and chemical reactivity patterns [24] [26].

Cocaine represents a structurally related tropane alkaloid with a different substitution pattern, featuring a methyl ester group instead of the hydroxyl-containing tropic acid moiety found in atropine [25] [28]. This structural difference results in distinct stability profiles and degradation pathways, with cocaine showing different pH-dependent behavior and thermal characteristics [25]. The absence of the hydroxyl group eliminates certain hydrogen bonding interactions that influence solubility and reactivity [25].

The hydrolysis products tropine and tropic acid represent the fundamental building blocks of tropane alkaloid chemistry [22] [41]. Tropine, the alcohol component, demonstrates greater chemical stability as an isolated molecule due to the absence of the labile ester linkage [41]. Tropic acid, containing a chiral center at the α-carbon, exhibits different optical activity depending on its stereochemical configuration [41]. These degradation products lack the antimuscarinic activity of the parent alkaloids, making stability considerations crucial for maintaining biological activity [19] [21].

AlkaloidMolecular FormulaMolecular WeightStereochemistryStability ComparisonActivity
AtropineC₁₇H₂₃NO₃ [1]289.37 [1]Racemic mixture [1] [7]Moderate thermal stability [14]Antimuscarinic (racemic) [7]
Hyoscyamine (L-form)C₁₇H₂₃NO₃ [27]289.37 [27]Single enantiomer (L) [27]Similar to atropine [24]98% antimuscarinic potency [27]
ScopolamineC₁₇H₂₁NO₄ [24]303.35 [24]Single configuration [24]More thermally stable [14] [24]92% antimuscarinic potency [27]
CocaineC₁₇H₂₁NO₄ [25]303.35 [25]Single configuration [25]Different stability profile [25]Local anesthetic/stimulant [25]
TropineC₈H₁₅NO [41]141.21 [41]Achiral [41]More stable (alcohol) [41]Inactive (hydrolysis product) [22]
Tropic acidC₉H₁₀O₃ [41]166.17 [41]Chiral center [41]Acid component [41]Inactive (hydrolysis product) [19]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

Long, orthorhombic prisms from acetone
Rhombic needles (dilute ethyl alcohol)
White crystals or powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

289.16779360 g/mol

Monoisotopic Mass

289.16779360 g/mol

Heavy Atom Count

21

LogP

1.83
1.83 (LogP)
log Kow = 1.83

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

White Solid

Melting Point

118.5 °C
MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

As a drug that is not FDA approved, hyscyamine has no official indications. Intravenous hysocyamine has been used to reduce gastric motility, reduce pancreatic pain and secretions, to facilitate imaging of the gastrointestinal tract, treat anticholinesterase toxicity, treat certain cases of partial heart block, improve visualization of the kidneys, and for symptomatic relief of biliary and renal colic. Intravenous hyoscyamine is also used pre-operatively to reduce secretions of the mouth and respiratory tract to facilitate intubation. Oral hyoscyamine is used to treat functional intestinal disorders, for symptomatic relief of biliary and renal colic, and symptomatic relief of acute rhinitis.
Treatment of myopia

Livertox Summary

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Adjuvants, Anesthesia; Anti-Arrhythmia Agents; Antidotes; Bronchodilator Agents; Muscarinic Antagonists; Mydriatics; Parasympatholytics
... people poisoned by anticholinesterase organic phosphorus compounds have an increased tolerance for atropine sulfate.
MEDICATION (VET): ...USED ROUTINELY AS ADJUNCT TO GENERAL ANESTHESIA...TO DECR SALIVARY & AIRWAY SECRETIONS. ... USED TO FACILITATE OPHTHALMOSCOPIC EXAM OF INTERNAL OCULAR STRUCTURES & FUNCTIONS &...FOR TREATMENT OF VARIOUS OCULAR DISORDERS. ... ATROPINE IS ESSENTIAL ANTIDOTE TO ANTICHOLINESTERASE OVERDOSAGE & POISONING.
Adequate doses of atropine can abolish many types of reflex vagal cardiac slowing or asystole--for example, from inhalation of irritant vapors, stimulation of the carotid sinus, pressure on the eyeballs, peritoneal stimulation, or injection of contrast dye during cardiac catheterization. It also prevents or abruptly abolishes bradycardia or asystole caused by choline esters, acetylcholinesterase inhibitors, or other parasympathomimetic drugs, as well as cardiac arrest from electrical stimulation of the vagus.
For more Therapeutic Uses (Complete) data for ATROPINE (24 total), please visit the HSDB record page.

Pharmacology

Atropine, a naturally occurring belladonna alkaloid, is a racemic mixture of equal parts of d- and l-hyoscyamine, whose activity is due almost entirely to the levo isomer of the drug. Atropine is commonly classified as an anticholinergic or antiparasympathetic (parasympatholytic) drug. More precisely, however, it is termed an antimuscarinic agent since it antagonizes the muscarine-like actions of acetylcholine and other choline esters. Adequate doses of atropine abolish various types of reflex vagal cardiac slowing or asystole. The drug also prevents or abolishes bradycardia or asystole produced by injection of choline esters, anticholinesterase agents or other parasympathomimetic drugs, and cardiac arrest produced by stimulation of the vagus. Atropine may also lessen the degree of partial heart block when vagal activity is an etiologic factor. Atropine in clinical doses counteracts the peripheral dilatation and abrupt decrease in blood pressure produced by choline esters. However, when given by itself, atropine does not exert a striking or uniform effect on blood vessels or blood pressure.
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Atropine is a synthetically-derived form of the endogenous alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

MeSH Pharmacological Classification

Adjuvants, Anesthesia

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA01 - Atropine
A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03B - Belladonna and derivatives, plain
A03BA - Belladonna alkaloids, tertiary amines
A03BA03 - Hyoscyamine
S - Sensory organs
S01 - Ophthalmologicals
S01F - Mydriatics and cycloplegics
S01FA - Anticholinergics
S01FA01 - Atropine

Mechanism of Action

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia.
Atropine... competes with ACh & other muscarinic agonists for a common binding site on the muscarinic receptor. The binding site for competitive antagonists & acetylcholine is in a cleft predicted to be formed by several of the receptor's 7 transmembrane helices, as shown recently for the position of retinol in the mammalian rhodopsin structure. An aspartic acid present in the N-terminal portion of the third transmembrane helix of all 5 muscarinic receptor subtypes is believed to form an ionic bond with the cationic quaternary nitrogen in acetylcholine & the tertiary or quaternary nitrogen of the antagonists.
ATROPINE...(IS A) SELECTIVE ANTAGONIST OF MUSCARINIC AGENTS AT CORRESPONDING RECEPTORS OF SMOOTH & CARDIAC MUSCLE & EXOCRINE GLAND CELLS. THIS ANTAGONISM IS SO SELECTIVE THAT ATROPINE BLOCKADE OF ACTIONS OF NONCHOLINOMIMETIC DRUG... TAKEN AS EVIDENCE THAT DRUG ACTS INDIRECTLY THROUGH ACH RELEASE OR SOME OTHER CHOLINERGIC MECHANISM.
...The site of action of atropine, a non-selective muscarinic receptor antagonist, in reducing increased muscle rigidity ...induced by the selective dopamine D2 receptor antagonist, raclopride /was investigated/. Atropine significantly reduced raclopride-induced EMG increases in rat hindlimb muscles, when injected into the ventral striatum, but not the dorsal striatum or the substantia nigra. Atropine's site of action was localized to a small area of muscarinic receptors within the ventral part of the striatum... These findings provide new information about the regulation of motor control by muscarinic receptor antagonists & additional evidence about the functional heterogeneity of the striatum.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51-55-8
101-31-5
13269-35-7

Absorption Distribution and Excretion

Hyoscyamine is completely absorbed by sublingual and oral routes, though exact data regarding the Cmax, Tmax, and AUC are not readily available.
The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound.
BELLADONNA ALKALOIDS...ARE ABSORBED RAPIDLY FROM THE GI TRACT. THEY ALSO ENTER CIRCULATION WHEN APPLIED...TO MUCOSAL SURFACES OF THE BODY. ABSORPTION FROM INTACT SKIN IS LIMITED, ALTHOUGH EFFICIENT ABSORPTION DOES OCCUR IN THE POSTAURICULAR REGION. ... ATROPINE HAS A HALF-LIFE OF APPROX 4 HR; HEPATIC METAB ACCOUNTS FOR THE ELIMINATION OF ABOUT HALF OF A DOSE, & THE REMAINDER IS EXCRETED UNCHANGED IN THE URINE.
...WHEN ADMIN TO MOTHER PASS RAPIDLY INTO FETAL BLOOD.
IN DOG, 27% OF SC DOSE OF (3)H-ATROPINE WAS EXCRETED IN 2-HR URINE MOSTLY UNCHANGED. 50%...WAS EXCRETED WITHIN 6-HR, & RENAL EXCRETION OF ATROPINE OCCURRED BY GLOMERULAR FILTRATION & TUBULAR SECRETION.
AFTER IM ADMIN OF RADIOACTIVELY LABELED ATROPINE TO MAN, DISAPPEARANCE OF RADIOACTIVITY FROM PLASMA WAS BIPHASIC, WITH...HALF-LIVES OF 2 HR & 13-28 HR... BETWEEN 77 & 94% OF TOTAL RADIOACTIVITY WAS EXCRETED IN URINE... CHROMATOGRAPHIC EVIDENCE SUGGESTED THAT RELATIVE PROPORTIONS OF METABOLITIES VARIED WITH TIME.
For more Absorption, Distribution and Excretion (Complete) data for ATROPINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hyoscyamine is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid.
... HEPATIC METAB ACCOUNTS FOR THE ELIMINATION OF ABOUT HALF OF A DOSE, & THE REMAINDER IS EXCRETED UNCHANGED IN THE URINE.
WITH (14)C RESTRICTED TO ALPHA-CARBON...ON TROPIC ACID PORTION...10 RADIOACTIVE...PRODUCTS...IN MOUSE & RAT URINE, PRINCIPAL METABOLITES WERE GLUCURONIDE CONJUGATES OF HYDROXYATROPINES FORMED IN VIVO BY METABOLIC HYDROXYLATION OF AROMATIC RING...GLUCURONIDES OF ATROPINE COULD NOT BE DETECTED IN HUMAN URINE...

Associated Chemicals

Atropine hydrochloride;55-47-0
Atropine sulfate;55-48-1

Wikipedia

Atropine
Hyoscyamine

Drug Warnings

FATALITIES FROM ATROPINE...ARE RARE, BUT SOMETIMES OCCUR IN CHILDREN. OF ALL POTENT ALKALOIDS, ATROPINE HAS ONE OF WIDEST MARGINS OF SAFETY. FATAL DOSE... NOT KNOWN; 200-MG DOSE..USED THERAPEUTICALLY FOR MENTAL ILLNESS, &...1000 MG HAVE BEEN SURVIVED. IN CHILDREN, 10 MG OR LESS MAY BE LETHAL.
DRY MOUTH, BLURRED VISION, PHOTOPHOBIA, ANHIDROSIS, & CONSTIPATION ARE UNAVOIDABLE SIDE EFFECTS...
...CONTRAINDICATED IN PERSONS WHOSE INTRAOCULAR PRESSURE IS...ELEVATED...IN PRESENCE OF PROSTATIC HYPERTROPHY OR ORGANIC PYLORIC STENOSIS. ...USED CAUTIOUSLY IN PT WITH PROSTATISM, URINARY RETENTION, DIABETES, HYPERTHYROIDISM, TACHYCARDIA, IN ELDERLY PERSONS, & CHILDREN UNDER 6 YR OF AGE.
ATROPINE IS OF NO VALUE IN DELAYED TYPE OF MUSHROOM POISONING DUE TO TOXINS OF A PHALLOIDES & CERTAIN OTHER SPECIES OF SAME GENUS.
For more Drug Warnings (Complete) data for ATROPINE (16 total), please visit the HSDB record page.

Biological Half Life

The half life of hyoscyamine is 3.5 hours.
AFTER IM ADMIN OF RADIOACTIVELY LABELED ATROPINE TO MAN, DISAPPEARANCE OF RADIOACTIVITY FROM PLASMA WAS BIPHASIC, WITH...HALF-LIVES OF 2 HR & 13-28 HR...

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepn: DE 247,455 (1912 to Hoffmann-La Roche), Frdl. 11, 1022. /Atropine sulfate/
... From Atropa belladonna L., Datura stramonium L., and other Solanaceae. Extraction procedure: Clemnitius, J. Prakt. Chem. 116, 276 (1927). During extraction, partial racemization of the l-hyoscyamine takes place...completed...with dil alkali on heating in chloroform soln: Schneider, Arch. Pharm. 284, 306 (1951)
Extraction of dried leaves and roots of Atropa belladonna L., Solanaceae, growing in Southern and Central Europe, Asia Minor, and Algeria and clutivated in North America, yields atropine, hyoscyamine, and scopolamine. Leaves usually contain 0.3-0.5% total alkaloids. Dried root contains 0.4-0.7% total alkaloids.

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: ACTIVE
...ATROPINE HAS NOT BEEN SHOWN TO OCCUR IN NATURAL SOURCES AS ALKALOID; IT IS RACEMIC MIXT OF D- & L-HYOSCYAMINE...
...ATROPINE MOLECULE CONSISTS OF 2 COMPONENTS JOINED THROUGH ESTER LINKAGE...ATROPINE, AN ORG BASE, &...TROPIC ACID.
Still one of the most important parasympatholytic agents.

Analytic Laboratory Methods

Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: gas chromatography with flame ionization detection (assay purity) /atropine sulfate/
Analyte: atropine sulfate; matrix: pharmaceutical preparation (ophthalmic solution); procedure: infrared absorption spectrophotometry with comparison to standards or visual reaction (precipitate) (chemical identification) /atropine sulfate/
For more Analytic Laboratory Methods (Complete) data for ATROPINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas-chromatography-mass spectrometry method for the rapid quantitation of atropine in blood has a limit of detection of atropine to about 10 ng/ml.
A DROP OF URINE...FROM PT SUSPECTED OF ATROPINE TOXICOSIS CAUSES MYDRIASIS WHEN PLACED IN EYE OF CAT. ...TESTED PUPIL WILL NOT CONSTRICT WHEN EXPOSED TO LIGHT... THIS SIMPLE PROCEDURE...HELPFUL IN DIFERENTIAL DIAGNOSIS OF BELLADONNA INTOXICATION.

Interactions

...INTENSIFY EFFECTS OF ATROPINE. ALUMINUM-CONTAINING ANTACIDS & MAGNESIUM TRISILICATE PROBABLY INTERFERE WITH ABSORPTION...
ACTION OF ATROPINE POTENTIATES & IS POTENTIATED BY OTHER ANTICHOLINERGICS, SYMPATHOMIMETICS, CHOLINOLYTICS, MUSCARINIC RECEPTOR ANTAGONISTS. ACTION OF ATROPINE ANTAGONIZES & IS ANTAGONIZED BY CHOLINERGIC AGENTS, ANTICHOLINESTERASES, MUSCARINIC RECEPTOR AGONISTS, PARASYMPATHOMIMETICS, SYMPATHOLYTICS.
ATROPINE MAY ANTAGONIZE CNS DEPRESSANT DRUGS & POTENTIATE CNS EXCITATORY DRUGS. MAY EITHER POTENTIATE OR ANTAGONIZE TRANQUILIZERS.
/Atropine and Succinylcholine/. This combination though commonly used in children has been observed to incr the occurrence of skeletal muscle rigidity with malignant hyperthermia.
For more Interactions (Complete) data for ATROPINE (10 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT.
SLOWLY AFFECTED BY LIGHT. /ATROPINE SULFATE/
Atropine sulfate should be stored below 40 °C, preferably at room temp. Freezing should be avoided. Minimum hydrolysis occurs at pH 3.5. Atropine sulfate 1 mg/ml was found to retain potency for 3 months at room temp when 0.5 or 1 ml of soln was packaged in Tubex. /Atropine sulfate/

Dates

Modify: 2023-08-15
Kokel et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, doi: 10.1038/nchembio.307, published online 17 January 2010 http://www.nature.com/naturechemicalbiology

Explore Compound Types